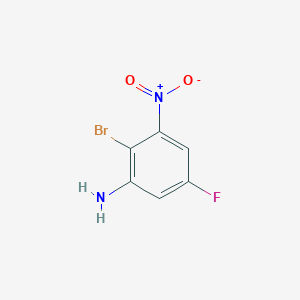
2-Bromo-5-fluoro-3-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-fluoro-3-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-bromo-5-fluoroaniline. The nitration reaction is carried out by treating 2-bromo-5-fluoroaniline with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Bromo-5-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride (SnCl2) in hydrochloric acid are effective for reducing the nitro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-bromo-5-fluoro-3-aminoaniline, while nucleophilic substitution can lead to various substituted anilines .
科学研究应用
2-Bromo-5-fluoro-3-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is utilized in the design and fabrication of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-Bromo-5-fluoro-3-nitroaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to its molecular targets .
相似化合物的比较
Similar Compounds
2-Bromo-5-nitroaniline: Similar structure but lacks the fluorine atom.
3-Bromo-5-fluoro-2-nitroaniline: Different positioning of the substituents on the benzene ring.
2-Bromo-3-nitroaniline: Lacks the fluorine atom and has a different substitution pattern.
Uniqueness
2-Bromo-5-fluoro-3-nitroaniline is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
生物活性
2-Bromo-5-fluoro-3-nitroaniline (CAS No. 1003-99-2) is a halogenated aniline derivative that has gained attention in medicinal chemistry and material science due to its unique structural properties and potential biological activities. This compound features both bromine and fluorine substituents, which significantly influence its reactivity and interactions with biological systems.
The synthesis of this compound typically involves a multi-step process starting from benzene derivatives. Key steps include:
- Nitration : Introduction of the nitro group using concentrated nitric and sulfuric acids.
- Bromination : Bromination of the nitrobenzene using bromine in the presence of a catalyst.
- Fluorination : Fluorination with a fluorinating agent like potassium fluoride.
- Reduction : Reduction of the nitro group to an amine using hydrogen in the presence of a catalyst like palladium on carbon.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, potentially leading to DNA damage and apoptosis. Additionally, the halogen atoms can engage in halogen bonding, affecting the compound's binding affinity to proteins and enzymes .
Antitumor Activity
Research indicates that this compound serves as an intermediate in the synthesis of Phortress, an antitumor drug targeting CYP1A1 pathways. Phortress has demonstrated significant efficacy against sensitive tumors both in vitro and in vivo, suggesting that compounds like this compound could play a role in cancer therapeutics .
Antimicrobial Properties
Studies have shown that halogenated anilines exhibit antimicrobial activity against various pathogens. The presence of bromine and fluorine enhances their efficacy by increasing membrane permeability or disrupting metabolic processes within microbial cells .
Case Studies
- Antitumor Research : A study conducted by researchers at the University of Nottingham explored the effects of Phortress on tumor cells, revealing that compounds derived from this compound could induce apoptosis through CYP1A1-mediated pathways .
- Antimicrobial Efficacy : In another study, derivatives of this compound were tested against several bacterial strains, showing promising results in inhibiting growth, particularly in Gram-negative bacteria .
Data Table: Biological Activities of this compound Derivatives
属性
分子式 |
C6H4BrFN2O2 |
|---|---|
分子量 |
235.01 g/mol |
IUPAC 名称 |
2-bromo-5-fluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4BrFN2O2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H,9H2 |
InChI 键 |
LEBHNBCBXHNQRP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1N)Br)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















